KT-333
Description
Structure
2D Structure
Properties
CAS No. |
2502186-79-8 |
|---|---|
Molecular Formula |
C60H74ClN10O14PS |
Molecular Weight |
1257.8 g/mol |
IUPAC Name |
[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |
InChI Key |
OANZCHOMQTZJOO-KTRCLUSBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Origin of Product |
United States |
Discovery and Rational Design of Lirodegimod
Historical Development of STAT3 Modulators Leading to Degraders
STAT3 was identified as a critical mediator of cellular signaling, playing key roles in cell growth, proliferation, and apoptosis. In many human cancers, STAT3 is persistently activated, making it an attractive target for therapeutic intervention. Early efforts to modulate STAT3 function focused on inhibiting its activity. However, the development of effective STAT3 inhibitors proved challenging due to the nature of the protein's structure, leading researchers to explore novel therapeutic modalities like targeted protein degradation.
The journey toward Lirodegimod began with the development of compounds designed to mimic phosphopeptides. STAT3 activation involves the phosphorylation of a specific tyrosine residue (Tyr705). This phosphorylation event allows STAT3 proteins to bind to each other, forming dimers that can then enter the nucleus and regulate gene expression.
The Src Homology 2 (SH2) domain of STAT3 is crucial for this process, as it recognizes and binds to the phosphorylated tyrosine motif. Early drug discovery efforts, therefore, focused on creating phosphopeptidomimetic inhibitors—molecules that mimic the phosphorylated peptide sequence to block the SH2 domain. The goal was to prevent STAT3 dimerization and subsequent downstream signaling.
These first-generation inhibitors provided a proof-of-concept for targeting STAT3. However, they often suffered from poor cell permeability and instability, limiting their clinical potential. Nonetheless, the knowledge gained from these early inhibitors, particularly regarding the specific interactions within the STAT3 SH2 domain, laid the essential groundwork for designing more sophisticated molecules, ultimately leading to the development of protein degraders like Lirodegimod.
Heterobifunctional PROTAC Design Strategy for Lirodegimod
Lirodegimod is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC). This advanced strategy moves beyond simple inhibition. Instead of just blocking the protein's function, a PROTAC is designed to eliminate the target protein from the cell entirely. A PROTAC works by acting as a bridge between the target protein (in this case, STAT3) and the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
The structure of a PROTAC, including Lirodegimod, consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
An E3 ubiquitin ligase is a cellular enzyme that flags proteins for destruction by attaching ubiquitin molecules to them. For a PROTAC to function, it must recruit an E3 ligase to the target protein. There are over 600 E3 ligases in the human body, providing a range of options for PROTAC design.
In the design of Lirodegimod, structural motifs suggest the selection of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL-binding moiety is a well-characterized component in PROTAC development, known for its ability to effectively recruit the VHL Cullin 2-Ring ubiquitin ligase complex. By incorporating this VHL-recruiting molecule, Lirodegimod can bring the VHL E3 ligase into close proximity with STAT3, inducing its ubiquitination and subsequent degradation by the proteasome.
The second critical component of Lirodegimod is the domain that specifically recognizes and binds to the STAT3 protein. This "warhead" ensures that the PROTAC selectively targets STAT3 for degradation. The development of this component was built upon the knowledge from earlier STAT3 inhibitors that targeted the SH2 domain.
The STAT3-binding portion of Lirodegimod is structurally related to that of another known STAT3 PROTAC, SD-36. This indicates a rational design process where an existing, effective STAT3-binding molecule was identified and repurposed for use in a degrader. Optimization of this domain is crucial for achieving high affinity and selectivity for STAT3 over other proteins, including other members of the STAT family, to minimize off-target effects.
The chemical linker is the bridge connecting the STAT3-binding domain and the VHL-recruiting moiety. The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of the PROTAC's efficacy. The linker's role is to orient the two ends of the molecule in a way that facilitates the formation of a stable and productive ternary complex between STAT3, Lirodegimod, and the VHL E3 ligase.
Table 1: Components of the Lirodegimod PROTAC
| Component | Function | Specific Moiety in Lirodegimod |
|---|---|---|
| Target-Binding Ligand (Warhead) | Binds selectively to the STAT3 protein. | A domain structurally related to the STAT3-binding portion of SD-36, targeting the SH2 domain. |
| E3 Ligase-Recruiting Ligand (Anchor) | Recruits an E3 ubiquitin ligase to the target protein. | A moiety that binds to the von Hippel-Lindau (VHL) E3 ligase. |
| Chemical Linker | Connects the warhead and anchor, and facilitates the formation of a stable ternary complex. | An optimized chemical structure connecting the STAT3- and VHL-binding domains. |
Application of Structure-Based Drug Design (SBDD) in Lirodegimod Development
The development of a complex molecule like Lirodegimod heavily relies on Structure-Based Drug Design (SBDD). SBDD is a computational and rational approach where the three-dimensional structure of a biological target is used to design drugs that can bind to it with high affinity and specificity.
Advances in techniques like X-ray crystallography have provided detailed 3D structures of STAT3, particularly its SH2 domain, and of the VHL E3 ligase. This structural information was instrumental in the design of Lirodegimod.
Informing the STAT3-Binding Domain: By visualizing the atomic details of the STAT3 SH2 domain, chemists could design a ligand that fits perfectly into the binding pocket, maximizing binding affinity.
Modeling the Ternary Complex: Computational modeling allows researchers to predict how the entire PROTAC molecule will interact with both STAT3 and VHL simultaneously. This is crucial for optimizing the linker, as models can predict the ideal length and geometry required to form a stable and effective ternary complex, which is the key to successful degradation.
SBDD transforms drug discovery from a process of trial and error to a more predictive and efficient endeavor, enabling the creation of highly optimized and targeted therapies like Lirodegimod.
Leveraging X-ray Crystallography and Cryo-Electron Microscopy for Target Complex Elucidation
The cornerstone of Lirodegimod's design was the detailed, atomic-level understanding of how the molecule could simultaneously bind to both the STAT3 protein and an E3 ubiquitin ligase, forming a stable ternary complex. acs.org While X-ray crystallography is a foundational technique in structure-based drug discovery for visualizing protein-ligand interactions, the structural elucidation of the complete Lirodegimod-target complex was achieved through cryo-electron microscopy (cryo-EM). researchgate.netresearchgate.net
Researchers at Kymera Therapeutics successfully determined the high-resolution cryo-EM structure of the STAT3-Lirodegimod-VHL ternary complex. acs.org This structural snapshot was crucial, providing profound mechanistic insights that validated the selection of the von Hippel-Lindau (VHL) E3 ligase as the optimal choice for degrading STAT3. acs.orgnih.gov The analysis revealed that Lirodegimod adopts a "bent" conformation within the complex. kymeratx.com This conformation facilitates favorable protein-protein interactions between STAT3 and VHL, creating a stable complex that is essential for efficient ubiquitination and subsequent degradation of STAT3. nih.govaacrjournals.org
A key finding from the cryo-EM structure was the formation of a novel pocket between STAT3 and VHL, largely created by the linker region of Lirodegimod. nih.gov This linker-mediated interface buries a significant surface area (752 Ų), an attribute more commonly seen in natural protein complexes, and is maintained by extensive molecular interactions. nih.gov This extensive interface explains the strong cooperativity observed between STAT3 and VHL in the presence of Lirodegimod and provides a structural basis for the degrader's high potency and selectivity. nih.govaacrjournals.org The residues that form this interface on STAT3 are not conserved in other STAT family members, which corroborates the observed selective degradation of STAT3 over its counterparts. acs.org
| Parameter | Details |
| Technique | Cryo-Electron Microscopy (Cryo-EM) |
| Complex | STAT3 / Lirodegimod (KT-333) / VHL |
| Resolution | 2.5 Å |
| Key Structural Finding | Lirodegimod's 'bent' linker conformation creates a novel pocket between STAT3 and VHL. |
| Interaction Surface Area | 752 Ų |
| Significance | - Elucidated the mechanism of potent and selective STAT3 degradation. nih.gov - Validated VHL as the optimal E3 ligase partner. acs.org - Revealed novel protein-protein interactions that stabilize the ternary complex. aacrjournals.org - Provided a structural basis for the high cooperativity (α = 4.6) between STAT3 and VHL. nih.gov |
Computational Modeling and Predictive Analytics in Compound Optimization
The optimization of Lirodegimod from an initial lead compound into a clinical candidate was driven by an iterative, structure-based design strategy heavily supported by computational chemistry and predictive modeling. wuxiapptec.com This approach is a hallmark of modern drug discovery, enabling the refinement of a molecule's properties to enhance potency, selectivity, and drug-like characteristics. researchgate.net
Kymera Therapeutics utilized its proprietary drug discovery platform, Pegasus™, which features predictive modeling capabilities for ternary complexes, to guide the design of Lirodegimod. prnewswire.comprnewswire.com The development process is described as an "iterative medicinal chemistry Structure-Activity Relationship (SAR) campaign," which involves cycles of designing, synthesizing, and testing new molecular variants to systematically improve desired parameters. wuxiapptec.com
The process likely began with computational models of the STAT3 and VHL proteins. Using the high-resolution structural data, molecular docking simulations would have been employed to predict how initial STAT3-binding ligands and VHL-binding ligands could be connected. Computational chemistry is used to design and evaluate different chemical linkers, assessing their length, rigidity, and chemical composition to achieve an optimal orientation that promotes a stable and productive ternary complex. nih.gov
Predictive analytics and molecular dynamics simulations would then be used to evaluate the stability of the computationally generated ternary complex models. These simulations can predict the conformational changes in the proteins upon binding to the degrader and estimate the binding free energies, helping to prioritize the most promising candidates for synthesis. kymeratx.com This computational pre-screening accelerates the discovery process by focusing laboratory resources on compounds with the highest probability of success. As new compounds were synthesized and their biological activity was measured, this data was fed back into the computational models, refining their predictive accuracy for the next design cycle. This iterative loop of computational design and experimental validation led to the discovery of Lirodegimod as a potent and highly selective STAT3 degrader with favorable pharmacological properties. wuxiapptec.com
| Step | Computational Technique | Purpose in Lirodegimod Optimization |
| 1. Target Analysis | Homology Modeling / Structural Analysis | Generate high-quality 3D models of STAT3 and VHL proteins. |
| 2. Ligand Design & Docking | Molecular Docking / Structure-Based Design | Identify and optimize fragments that bind to STAT3 and VHL. Predict binding modes and affinities. |
| 3. Linker Design | Cheminformatics / Molecular Modeling | Design and evaluate chemical linkers to connect the two binding moieties with optimal length and geometry. |
| 4. Ternary Complex Modeling | Protein-Protein Docking / Molecular Dynamics | Predict the structure and stability of the STAT3-Lirodegimod-VHL complex. prnewswire.comprnewswire.com |
| 5. Property Prediction | Quantitative Structure-Activity Relationship (QSAR) / ADMET Prediction | Model and predict compound properties such as potency, selectivity, solubility, and metabolic stability to guide optimization. wuxiapptec.comresearchgate.net |
| 6. Iterative Refinement | Machine Learning / Feedback Loops | Use experimental data from synthesized compounds to refine and improve the accuracy of predictive models for subsequent design cycles. |
Molecular Mechanisms of Action of Lirodegimod
Mechanistic Insights into STAT3 Engagement and Ternary Complex Formation
The foundational mechanism of Lirodegimod is characteristic of a proteolysis-targeting chimera (PROTAC). It functions by acting as a molecular bridge, simultaneously binding to the target protein (STAT3) and an E3 ubiquitin ligase. researchgate.net This induced proximity results in the formation of a key three-part structure, known as a ternary complex. kymeratx.com
Cryo-electron microscopy has provided a detailed structural understanding of this interaction, revealing that Lirodegimod facilitates the formation of a stable, native-like ternary complex between STAT3 and the Von Hippel-Lindau (VHL) E3 ligase. kymeratx.com A notable feature of this complex is that the linker region of the Lirodegimod molecule becomes completely buried within a newly formed pocket between the STAT3 and VHL proteins. kymeratx.com This extensive interaction, which creates a large interface, is believed to be the structural basis for the strong positive cooperativity (α = 4.6) observed in the formation of the ternary complex. kymeratx.com
Binding Affinity and Specificity to STAT3
Lirodegimod demonstrates both potent and highly selective degradation of STAT3. researchgate.net Its efficacy in inducing degradation is observed at low nanomolar concentrations, with a half-maximal degradation concentration (DC50) ranging from 2.5 to 11.8 nM in various anaplastic T cell lymphoma cell lines. researchgate.net This high potency indicates a strong and effective engagement with the STAT3 protein inside the cell. researchgate.net
Furthermore, the specificity of Lirodegimod is a critical attribute. Comprehensive mass spectrometry-based proteomic studies have shown that it selectively degrades STAT3 out of a pool of nearly 9,000 cellular proteins, including other members of the highly homologous STAT family. researchgate.net This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Parameter | Value | Cell Lines |
| Potency (DC₅₀) | 2.5 - 11.8 nM | Anaplastic T cell lymphoma |
| Selectivity | STAT3 | ~9000 proteins evaluated |
Recruitment of the E3 Ubiquitin Ligase System
The targeted protein degradation strategy employed by Lirodegimod relies on hijacking the cell's ubiquitin-proteasome system. researchgate.net This is achieved by recruiting a specific E3 ubiquitin ligase to the STAT3 protein. Lirodegimod has been specifically designed and optimized to engage the Von Hippel-Lindau (VHL) E3 ligase complex. kymeratx.com By binding to VHL, Lirodegimod effectively "tags" the STAT3 protein for destruction. kymeratx.com
Induction of STAT3 Polyubiquitination
Once the STAT3-Lirodegimod-VHL ternary complex is formed, the VHL E3 ligase is brought into close proximity with STAT3, enabling the catalytic transfer of ubiquitin molecules from an E2 ligase to STAT3. kymeratx.com Lirodegimod induces a rapid and saturable process of polyubiquitination, where a chain of ubiquitin molecules is attached to the STAT3 protein. kymeratx.com This ubiquitin chain serves as a molecular flag, signaling that the protein is destined for degradation. kymeratx.com
Detailed proteomic analyses have identified the specific sites on the STAT3 protein that are ubiquitinated. Lirodegimod-induced ubiquitination occurs on lysine (B10760008) residues K707 and K709, which are positioned in close proximity to the E2/ubiquitin machinery in the structural model of the degradation assembly. kymeratx.com
Proteasomal Degradation of STAT3 Protein
The polyubiquitinated STAT3 protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. researchgate.net The proteasome unfolds and cleaves the STAT3 protein into small peptides, effectively eliminating it from the cell. patsnap.com This process of degradation is highly efficient, and clinical studies have confirmed its potent activity in patients. Data from a Phase 1 trial showed that Lirodegimod achieved a mean maximum STAT3 degradation of up to 95% in peripheral blood mononuclear cells. postersessiononline.eu
Downstream Molecular and Cellular Consequences of STAT3 Degradation
The elimination of the STAT3 protein leads to a profound and durable inhibition of its signaling pathway. patsnap.com This has significant downstream effects on the expression of genes regulated by STAT3, which are often involved in cell survival, proliferation, and immune suppression. patsnap.compatsnap.com In clinical settings, treatment with Lirodegimod has been shown to downregulate STAT3 pathway-associated inflammatory biomarkers. For instance, a notable reduction in the expression of SOCS3, a well-known STAT3 target gene, has been observed in patient tumor biopsies following treatment. patsnap.com
Impact on STAT3 Phosphorylation Dynamics (e.g., p-STAT3(Y705) and p-STAT3(S727))
The activity of the STAT3 protein is tightly controlled by phosphorylation at two key sites: tyrosine 705 (Y705) and serine 727 (S727). Phosphorylation at Y705 is essential for STAT3 dimerization, nuclear translocation, and DNA binding, while phosphorylation at S727 is thought to enhance its transcriptional activity.
Modulation of STAT3-Regulated Gene Expression Profiles
Lirodegimod functions as a heterobifunctional degrader of Signal Transducer and Activator of Transcription 3 (STAT3). drughunter.com As a transcription factor, STAT3 plays a critical role in mediating signaling from various cytokine and growth factor receptors to the nucleus, where it regulates the expression of a wide array of target genes. plos.org These genes are deeply involved in fundamental cellular processes, including proliferation, survival, and metastasis. kymeratx.com
The mechanism of Lirodegimod involves inducing the degradation of the STAT3 protein, which results in a potent and comprehensive suppression of the STAT3-driven transcriptional network in cancer cells. nih.gov By eliminating the STAT3 protein, Lirodegimod effectively prevents it from binding to the promoter regions of its target genes and initiating transcription. nih.gov This leads to a significant reduction in the messenger RNA (mRNA) levels of key genes that promote tumor growth and survival. Research has identified several critical STAT3 target genes whose expression is downregulated following STAT3 degradation, including c-Myc, Cyclin D1, and MCL1. nih.gov The modulation of these gene expression profiles is a primary contributor to the anti-tumor activity of STAT3 degraders. kymeratx.com
Table 1: Key STAT3-Regulated Genes Affected by Lirodegimod-Induced Degradation
| Gene | Protein Product | Primary Function in Cancer | Effect of STAT3 Degradation |
|---|---|---|---|
| c-Myc | c-Myc | Transcription factor that drives cell cycle progression and proliferation. nih.gov | Downregulation |
| CyclinD1 | Cyclin D1 | A key regulatory protein in cell cycle progression, promoting G1/S phase transition. nih.gov | Downregulation |
Influence on Anti-apoptotic Protein Levels (e.g., MCL1 downregulation)
A crucial aspect of cancer cell survival is the evasion of apoptosis, or programmed cell death. explorationpub.com This is often achieved through the upregulation of anti-apoptotic proteins, which act to inhibit the cellular machinery responsible for initiating cell death. oncotarget.com The BCL-2 protein family, which includes the potent anti-apoptotic member Myeloid Cell Leukemia 1 (MCL1), is central to this process. nih.govoncotarget.com
The expression of the MCL1 gene is directly regulated by the transcriptional activity of STAT3. nih.gov In many cancers, persistently active STAT3 leads to the overexpression of MCL1, thereby creating a strong barrier to apoptosis and contributing to therapeutic resistance. nih.gov
Lirodegimod's degradation of the STAT3 protein directly impacts this survival mechanism. By eliminating STAT3, Lirodegimod effectively shuts down the transcriptional signal for MCL1 production, leading to a significant decrease in the levels of the MCL1 protein. nih.gov This downregulation of a key anti-apoptotic protein shifts the cellular balance in favor of apoptosis, making cancer cells more susceptible to death. This influence on apoptotic proteins is a significant outcome following STAT3 degradation. kymeratx.com
Table 2: Lirodegimod's Impact on Key Apoptotic Regulators
| Protein | Protein Family | Role in Apoptosis | Effect of Lirodegimod-Induced STAT3 Degradation |
|---|---|---|---|
| STAT3 | STAT | Transcription factor for anti-apoptotic genes. plos.org | Targeted for Degradation |
Restoration of Mitochondrial Function and Bioenergetics
Beyond its canonical role as a nuclear transcription factor, STAT3 also has critical non-canonical functions within the mitochondria. nih.gov Mitochondria are essential organelles that not only generate most of the cell's energy in the form of ATP through oxidative phosphorylation (OXPHOS) but also act as hubs for metabolism and cell signaling. nih.govnih.gov The proper functioning of these bioenergetic processes is vital for normal cellular health. mdpi.com
By inducing the degradation of the entire cellular pool of STAT3, Lirodegimod also eliminates the STAT3 protein localized within the mitochondria. nih.govnih.gov The removal of aberrant STAT3 from this organelle is hypothesized to restore more normal mitochondrial activities. This can lead to a re-normalization of cellular respiration and energy production pathways, effectively countering the pro-tumorigenic metabolic state fostered by dysfunctional mitochondrial STAT3.
Table 3: Non-Canonical Mitochondrial Functions of STAT3 Targeted by Lirodegimod
| Mitochondrial Process | Role of STAT3 | Potential Effect of Lirodegimod-Induced Degradation |
|---|---|---|
| Cellular Respiration | Modulates the electron transport chain. nih.gov | Restoration of normal respiratory function. |
| Energy Metabolism | Regulates energy production. nih.gov | Normalization of bioenergetic output. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Lirodegimod |
| c-Myc |
| Cyclin D1 |
Preclinical Pharmacological and Efficacy Characterization of Lirodegimod
In Vitro Characterization of STAT3 Degradation Efficacy
The in vitro evaluation of Lirodegimod was designed to confirm its potency, kinetics, and selectivity as a STAT3-targeting protein degrader.
Lirodegimod's STAT3 degradation capabilities have been assessed across a range of hematological and solid tumor cellular models. Key models include cell lines derived from anaplastic large cell lymphoma (ALCL), such as SU-DHL-1 and SUP-M2, which are known to have activated STAT3 signaling. researchgate.netkymeratx.com Studies have also utilized models of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). researchgate.netonclive.com
To assess its effects in a more patient-relevant context, Lirodegimod was tested in peripheral blood mononuclear cells (PBMCs) and in primary patient-derived bone marrow mononuclear cells from individuals with venetoclax-resistant Acute Myeloid Leukemia (AML). researchgate.netpostersessiononline.eu Furthermore, ex vivo co-culture models of the non-small cell lung cancer (NSCLC) tumor microenvironment have been used to understand its immunomodulatory effects. kymeratx.comkymeratx.com
| Cancer Type | Cellular Models Used | Purpose of Study |
|---|---|---|
| Anaplastic Large Cell Lymphoma (ALCL) | SU-DHL-1, SUP-M2 cell lines | Evaluate degradation potency, kinetics, and induction of apoptosis. researchgate.netkymeratx.com |
| T-Cell Lymphomas (CTCL, PTCL) | Specific cell lines and preclinical models | Confirm STAT3 degradation and therapeutic potential. researchgate.netonclive.com |
| Acute Myeloid Leukemia (AML) | Primary patient-derived PBMNCs (Venetoclax-resistant) | Assess activity in a drug-resistant disease context. postersessiononline.eu |
| General/Selectivity | Human Peripheral Blood Mononuclear Cells (PBMCs) | Determine dose-dependent degradation and proteome-wide selectivity. researchgate.net |
| Non-Small Cell Lung Cancer (NSCLC) | Ex vivo co-culture tumor microenvironment model | Investigate immunomodulatory effects. kymeratx.comkymeratx.com |
Lirodegimod has demonstrated potent, dose-dependent, and time-dependent degradation of the STAT3 protein in vitro. In four different anaplastic T-cell lymphoma (ALCL) cell lines, Lirodegimod achieved a 50% degradation concentration (DC50) in the low nanomolar range, between 2.5 and 11.8 nM. researchgate.net
Kinetic studies in ALK-positive ALCL cell lines revealed that achieving approximately 90% degradation of STAT3 for a duration of 48 hours was a critical threshold to trigger irreversible cell growth inhibition and apoptosis. researchgate.net In human PBMCs, Lirodegimod showed dose-dependent STAT3 degradation, with mean maximum reductions of up to 88% observed. This potent and sustained degradation of STAT3 underscores the molecule's efficient catalytic activity.
| Parameter | Finding | Cellular Context |
|---|---|---|
| Degradation Potency (DC50) | 2.5 - 11.8 nM | Anaplastic T-cell Lymphoma (ALCL) cell lines. researchgate.net |
| Effective Degradation Threshold | ~90% degradation for 48 hours | ALK+ ALCL cell lines (led to apoptosis). researchgate.net |
| Maximum Degradation (in vitro) | Up to 88% mean maximum reduction | Human Peripheral Blood Mononuclear Cells (PBMCs). |
A critical aspect of Lirodegimod's preclinical characterization is its high degree of selectivity for STAT3. Mass spectrometry-based proteomic analyses in human PBMCs evaluated nearly 9,000 proteins and demonstrated that Lirodegimod selectively degrades STAT3 without affecting other proteins, including other members of the STAT family. researchgate.net This high selectivity is attributed to the specific molecular interactions between Lirodegimod, STAT3, and the VHL E3 ligase, which form a stable ternary complex. kymeratx.com Structural analysis has shown that the amino acid residues in STAT3 that interact with the Lirodegimod linker are not conserved in other STAT family proteins, providing a structural basis for its specificity. kymeratx.com This ensures that the biological effects of the compound are directly attributable to the degradation of STAT3, minimizing the potential for off-target activities.
In Vivo Efficacy in Established Disease Models
Following successful in vitro characterization, Lirodegimod's anti-tumor activity was evaluated in several preclinical in vivo models of hematological and solid tumors.
Lirodegimod has shown significant single-agent efficacy in various xenograft models of hematological cancers. In models of anaplastic large cell lymphoma (ALCL) using SU-DHL-1 and SUP-M2 cell lines, intermittent dosing schedules of Lirodegimod led to dose-dependent tumor growth suppression and, in some cases, complete tumor eradication. researchgate.netkymeratx.comkymeratx.com This anti-tumor activity was associated with greater than 90% knockdown of STAT3 in the tumors. kymeratx.com
Proof-of-concept for its anti-tumor activity was also established in xenograft models of STAT3-dependent peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL). kymeratx.comkymeratx.comonclive.com Furthermore, in a patient-derived xenograft (PDX) model of ALK-negative ALCL characterized by STAT3 mutations, Lirodegimod potently degraded STAT3, inhibited downstream signaling, and induced cell death, leading to significant tumor growth inhibition. kymeratx.com In a cell-derived xenograft (CDX) model of venetoclax-resistant AML, treatment with Lirodegimod resulted in a significant reduction of total STAT3 and phosphorylated STAT3 levels in the tumors. postersessiononline.eu
| Malignancy | Model Type | Key Efficacy Findings |
|---|---|---|
| Anaplastic Large Cell Lymphoma (ALCL) | Cell Line-Derived Xenograft (SU-DHL-1, SUP-M2) | Dose-dependent tumor growth suppression and eradication. researchgate.netkymeratx.com |
| Peripheral T-Cell Lymphoma (PTCL) | Xenograft Model | Demonstrated proof-of-concept anti-tumor activity. kymeratx.comkymeratx.com |
| Cutaneous T-Cell Lymphoma (CTCL) | Xenograft Model | Demonstrated proof-of-concept anti-tumor activity. kymeratx.comkymeratx.com |
| ALK- ALCL | Patient-Derived Xenograft (PDTX) | Potent STAT3 degradation and tumor growth inhibition. kymeratx.com |
| Acute Myeloid Leukemia (AML) | Cell Line-Derived Xenograft (Venetoclax-Resistant) | Significant reduction of STAT3 and pSTAT3 in tumors. postersessiononline.eu |
The therapeutic potential of Lirodegimod has also been explored in preclinical solid tumor models, primarily focusing on its ability to modulate the tumor immune microenvironment. In the CT-26 syngeneic mouse model of colorectal cancer, Lirodegimod treatment sensitized tumors to PD-1 blockade. kymeratx.com The combination of Lirodegimod with an anti-PD-1 antibody resulted in tumor regressions, an effect not observed with either agent alone. kymeratx.comkymeratx.com This synergistic activity is linked to STAT3 degradation, which leads to an interferon-gamma (IFNγ) response and favorable remodeling of the tumor microenvironment. kymeratx.com These findings suggest that by degrading STAT3, Lirodegimod can reduce immune suppression within the tumor, providing a strong rationale for its combination with immune checkpoint inhibitors in solid tumors. kymeratx.com
Analysis of Tumor Growth Inhibition and Regression in Vivo
Lirodegimod (KT-333), a first-in-class, potent, and highly selective heterobifunctional small molecule degrader of STAT3, has demonstrated significant anti-tumor activity in various preclinical cancer models. In non-clinical studies, treatment with Lirodegimod resulted in durable tumor regressions in STAT3-dependent T-cell lymphomas with either weekly or bi-weekly intravenous administration.
In a mouse xenograft model of STAT3-dependent peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL), Lirodegimod monotherapy demonstrated proof-of-concept antitumor activity. onclive.com Furthermore, in preclinical models of anaplastic large cell lymphoma (ALCL), Lirodegimod treatment led to significant tumor regression, which was associated with a profound knockdown of the STAT3 protein.
A presentation on the discovery of Lirodegimod highlighted that complete tumor regressions in preclinical models of T-cell lymphoma were achieved with intermittent dosing. These regressions were associated with a greater than 90% knockdown of STAT3 for approximately 48 hours.
Table 1: Summary of Lirodegimod In Vivo Efficacy in Preclinical Models
| Tumor Model | Key Findings |
|---|---|
| STAT3-dependent T-cell lymphomas | Durable tumor regressions with weekly or bi-weekly administration. |
| PTCL and CTCL xenografts | Demonstrated proof-of-concept antitumor activity. onclive.com |
| Anaplastic Large Cell Lymphoma (ALCL) | Significant tumor regression. |
| T-cell lymphoma | Complete tumor regressions with >90% STAT3 knockdown. |
Effects on Apoptosis and Cell Proliferation in Tumor Models
The anti-tumor effects of Lirodegimod are linked to its ability to induce programmed cell death (apoptosis) and inhibit the proliferation of cancer cells. In preclinical studies, the degradation of STAT3 by Lirodegimod has been shown to be a primary driver of these cellular responses.
In tumor cells expressing NPM-ALK fusion oncoproteins, which have activated STAT3 and are dependent on STAT3 signaling for survival, treatment with Lirodegimod led to the rapid apoptosis of these ALK+ anaplastic large cell lymphoma (ALCL) cells. researchgate.net This indicates that by removing the pro-survival signals mediated by STAT3, Lirodegimod effectively triggers the apoptotic cascade in cancer cells that are dependent on this pathway.
While direct studies on cell proliferation are not as extensively detailed in the provided search results, the significant tumor growth inhibition and regression observed in vivo strongly suggest an anti-proliferative effect. STAT3 is a known transcriptional regulator of genes involved in cell proliferation, and its degradation is expected to lead to cell cycle arrest and a reduction in tumor cell proliferation. onclive.com A similar STAT3 degrader, SD-36, has been shown to inhibit the growth of leukemia and lymphoma cell lines by inducing cell-cycle arrest and/or apoptosis. mdpi.com
Modulation of Resistance Mechanisms in Preclinical Contexts
Overcoming Resistance to Standard Therapies (e.g., Venetoclax in AML)
A significant finding in the preclinical evaluation of Lirodegimod is its ability to overcome resistance to standard-of-care therapies, particularly the BCL2 inhibitor Venetoclax in Acute Myeloid Leukemia (AML). researchgate.netpostersessiononline.euefmc-ismc.org Venetoclax resistance is a major clinical challenge, often driven by the upregulation of the anti-apoptotic protein MCL1. researchgate.net
Preclinical studies have demonstrated that Lirodegimod shows efficacy in Venetoclax-resistant AML models. researchgate.netpostersessiononline.euefmc-ismc.org In a cell-derived xenograft (CDX) model of Venetoclax-resistant AML, treatment with Lirodegimod resulted in a significant reduction in STAT3 and MCL1 protein levels within two weeks. researchgate.netpostersessiononline.eu Furthermore, in a patient-derived xenograft (PDX) in-vivo study of Venetoclax-resistant AML, Lirodegimod treatment led to a significant improvement in survival. postersessiononline.eu
These findings suggest that targeting STAT3 with a degrader like Lirodegimod could be a viable therapeutic strategy for AML patients who have developed resistance to Venetoclax. researchgate.net
Mechanisms Underlying Resistance Reversal
The mechanism by which Lirodegimod reverses Venetoclax resistance in AML is directly linked to its primary function as a STAT3 degrader. researchgate.netpostersessiononline.eu STAT3 is a key transcriptional regulator of MCL1, an anti-apoptotic protein that plays a central role in the mechanism of Venetoclax resistance. researchgate.net
In Venetoclax-resistant AML cells, there is a notable upregulation of STAT3. postersessiononline.eu By degrading STAT3, Lirodegimod leads to a subsequent downregulation of MCL1 protein levels. researchgate.netpostersessiononline.eu This reduction in MCL1 restores the sensitivity of the cancer cells to BCL2 inhibition by Venetoclax.
Furthermore, the upregulation of phospho-STAT3(S727) in Venetoclax-resistant cell lines has been associated with significant mitochondrial dysfunction. postersessiononline.eu The degradation of STAT3 by Lirodegimod was shown to restore this mitochondrial dysfunction, suggesting a broader impact on cellular health beyond just the downregulation of MCL1. postersessiononline.eu This dual action of downregulating a key resistance factor and improving mitochondrial function provides a strong mechanistic rationale for the use of Lirodegimod in overcoming Venetoclax resistance. researchgate.netpostersessiononline.eu
Table 2: Mechanistic Effects of Lirodegimod in Venetoclax-Resistant AML
| Target/Process | Effect of Lirodegimod |
|---|---|
| STAT3 Protein Levels | Significant reduction. researchgate.netpostersessiononline.eu |
| MCL1 Protein Levels | Significant reduction. researchgate.netpostersessiononline.eu |
| Mitochondrial Function | Restoration of dysfunction. postersessiononline.eu |
| Survival in PDX models | Significant improvement. postersessiononline.eu |
Immunomodulatory Effects in Preclinical Models
Impact on Immune Cell Function and Tumor Microenvironment
Beyond its direct anti-tumor effects, Lirodegimod has demonstrated significant immunomodulatory activity in preclinical models. postersessiononline.euefmc-ismc.org STAT3 plays a pivotal role in creating an immunosuppressive tumor microenvironment (TME), and its degradation can lead to a more favorable anti-tumor immune response. onclive.comefmc-ismc.org
In preclinical studies, the degradation of STAT3 by Lirodegimod led to a notable interferon-gamma (IFNγ) response and remodeling of the TME in a syngeneic solid tumor model. postersessiononline.eu This remodeling was shown to sensitize the tumors to PD-1 blockade, suggesting a potential synergistic effect when combined with immune checkpoint inhibitors. postersessiononline.eu
Furthermore, in a patient with cutaneous T-cell lymphoma (CTCL), treatment with Lirodegimod resulted in a substantial reduction of STAT3 and phosphorylated STAT3 in the tumor. postersessiononline.eu This was accompanied by the induction of IFNγ-stimulated genes, including the chemokines CXCL9 and CXCL10, which are crucial for attracting immune cells to the tumor site. onclive.com This indicates a favorable immunomodulatory response within the TME. onclive.compostersessiononline.eu STAT3 is also known to promote the differentiation and activity of immunosuppressive cells within the TME, and its degradation is therefore expected to counteract this effect. onclive.compostersessiononline.eu
Induction of IFN-γ Stimulated Gene Signatures
Recent preclinical findings have highlighted the immunomodulatory effects of Lirodegimod (also known as this compound), a first-in-class heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). A key observation in the preclinical and early clinical evaluation of Lirodegimod is its ability to induce an interferon-gamma (IFN-γ) stimulated gene signature, suggesting a significant impact on the tumor microenvironment and anti-tumor immunity.
Interferon-gamma is a critical cytokine in both innate and adaptive immunity, known for its role in activating immune cells and enhancing antigen presentation. The signaling pathway of IFN-γ predominantly involves the activation of STAT1, which leads to the transcription of a wide array of IFN-γ stimulated genes (ISGs). These genes are instrumental in orchestrating an anti-tumor immune response.
There is a known functional crosstalk between the STAT3 and IFN-γ/STAT1 signaling pathways. Often, STAT3 acts as a negative regulator of the IFN-γ-mediated immune response. By promoting the degradation of STAT3, Lirodegimod is thought to alleviate this suppression, thereby enhancing the IFN-γ signaling cascade. This leads to a more robust expression of genes typically induced by IFN-γ.
In a Phase 1 clinical trial involving patients with various hematological malignancies, treatment with Lirodegimod resulted in the induction of an IFN-γ stimulated gene signature in both peripheral blood and tumor samples. This finding is significant as the presence of such a gene signature is often predictive of a greater sensitivity to anti-PD1 immunotherapy. The data suggests that by modulating the tumor microenvironment to be more receptive to immune responses, Lirodegimod may create a more favorable setting for combination therapies with immune checkpoint inhibitors.
The preclinical evidence for the induction of an IFN-γ gene signature by Lirodegimod is further supported by our understanding of the intricate relationship between STAT1 and STAT3. Studies have shown that in the absence of STAT3, there can be an enhanced and prolonged activation of STAT1 in response to stimuli like IFN-γ. This shift in the balance of STAT signaling can lead to a more pronounced anti-proliferative and pro-apoptotic cellular response.
The table below summarizes the key findings related to the induction of IFN-γ stimulated gene signatures by Lirodegimod from preclinical and early clinical observations.
| Observation | Implication | Source |
| Induction of an IFN-γ stimulated gene signature was detected in peripheral blood and tumor samples following Lirodegimod treatment. | Suggests a favorable immunomodulatory response in the tumor microenvironment. | |
| The IFN-γ stimulated gene signature is predictive of anti-PD1 sensitivity. | Indicates potential for combination therapies with immune checkpoint inhibitors. | |
| STAT3 can negatively regulate the IFN-γ/STAT1 signaling pathway. | Degradation of STAT3 by Lirodegimod may enhance IFN-γ signaling. | |
| Impaired IFN-γ-dependent STAT3 activation is associated with dysregulation of inflammatory signaling. | Highlights the critical role of the STAT1/STAT3 balance in immune responses. |
These findings underscore the potential of Lirodegimod not only as a direct anti-cancer agent through the degradation of the oncoprotein STAT3 but also as an immunomodulatory agent that can enhance anti-tumor immunity by augmenting the IFN-γ signaling pathway.
Advanced Methodologies in Lirodegimod Research
Quantitative Proteomics and Phospho-proteomics for Pathway Analysis
Quantitative proteomics is a powerful analytical approach used to determine the abundance of thousands of proteins within a biological sample. selectscience.netnih.gov In the context of Lirodegimod research, this methodology is critical for understanding the global cellular changes that occur following the degradation of STAT3. By comparing the proteomes of cancer cells before and after treatment with Lirodegimod, researchers can identify proteins whose expression levels are significantly altered, providing a broad view of the drug's impact.
Phospho-proteomics, a specialized branch of proteomics, focuses specifically on identifying and quantifying protein phosphorylation. nih.govmit.edu Phosphorylation is a key post-translational modification that regulates protein function and signaling pathways. nih.gov Since STAT3 is a transcription factor that, when activated by phosphorylation, regulates numerous downstream signaling cascades, its degradation by Lirodegimod is expected to cause significant shifts in cellular phosphorylation patterns.
By employing mass spectrometry-based quantitative proteomics and phospho-proteomics, researchers can:
Confirm the specific and efficient degradation of STAT3.
Map the downstream signaling pathways affected by STAT3 removal. imcstips.com
Identify potential biomarkers of response to Lirodegimod treatment.
Uncover mechanisms of adaptive resistance that may arise in cancer cells. mit.edu
For instance, pathway analysis of phospho-proteomic data can reveal decreased activity in signaling cascades known to be driven by STAT3, such as those involved in cell proliferation, survival, and inflammation. nih.govyoutube.com
Table 1: Illustrative Proteomic Changes Following Lirodegimod Treatment
| Protein/Phospho-site | Function | Expected Change | Rationale |
|---|---|---|---|
| STAT3 | Transcription Factor | ↓↓↓ | Direct degradation by Lirodegimod |
| p-STAT3 (Tyr705) | Active form of STAT3 | ↓↓↓ | Degradation of total STAT3 protein |
| Cyclin D1 | Cell Cycle Progression | ↓ | STAT3 target gene, reduced transcription |
| Bcl-xL | Anti-apoptotic protein | ↓ | STAT3 target gene, reduced transcription |
| SOCS3 | Negative feedback regulator | ↓ | STAT3 target gene, reduced transcription |
Transcriptomics and Gene Expression Profiling to Map Downstream Effects
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell, providing a snapshot of the genes that are actively being expressed. mdpi.com For a drug like Lirodegimod that targets a transcription factor, transcriptomics and gene expression profiling are indispensable for mapping its downstream effects at the genetic level.
By degrading the STAT3 protein, Lirodegimod effectively prevents it from binding to the DNA and activating the transcription of its target genes. Technologies such as RNA-sequencing (RNA-Seq) are used to compare the transcriptomes of cancer cells with and without Lirodegimod treatment. This analysis reveals a comprehensive gene expression signature, highlighting which genes are downregulated due to the absence of STAT3 and which may be indirectly upregulated.
This information is crucial for:
Confirming the on-target mechanism of action by showing reduced expression of known STAT3 target genes.
Discovering novel genes and pathways regulated by STAT3 in specific cancer contexts.
Understanding the broader biological consequences of STAT3 degradation, including effects on the tumor microenvironment and immune response.
High-Throughput Screening and Assay Development for Degrader Identification
The discovery of targeted protein degraders like Lirodegimod often begins with high-throughput screening (HTS) to identify the key molecular components. nih.govnih.gov Lirodegimod is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule composed of a ligand that binds the target protein (STAT3), a ligand that recruits an E3 ubiquitin ligase (von Hippel-Lindau, or VHL), and a linker connecting them. guidetopharmacology.orgchemicalkinomics.com
The development process involves several stages of screening and assay development:
Ligand Identification: HTS campaigns are run to identify small molecules that bind with high affinity to either the target protein (STAT3) or the chosen E3 ligase. These screens can employ various techniques, such as fluorescence polarization, surface plasmon resonance (SPR), or DNA-encoded library (DEL) technology.
Assay Development for Ternary Complex Formation: For a degrader to be effective, it must bring the target protein and the E3 ligase into close proximity, forming a "ternary complex". chemicalkinomics.com Specific assays are developed to measure the formation and stability of this STAT3-Lirodegimod-VHL complex.
Degradation Assays: Once candidate degraders are synthesized, they are tested in cell-based assays to confirm their ability to induce the degradation of the target protein. nih.gov This is often measured using techniques like Western blotting or high-throughput immunofluorescence.
This systematic approach allows for the rapid screening of large compound libraries and the iterative optimization of degrader molecules to achieve potent and selective degradation. strath.ac.uk
Use of Patient-Derived Xenograft (PDX) Models for Preclinical Validation
Patient-derived xenograft (PDX) models are highly valuable preclinical tools in oncology research. oaepublish.com These models are created by implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse. criver.comnih.gov Unlike traditional cancer cell line-based xenografts, PDX models more accurately retain the key characteristics of the original human tumor, including its genetic diversity, histological structure, and molecular profile. nih.gov
For an investigational anticancer agent like Lirodegimod, preclinical validation in PDX models is a critical step to assess its therapeutic potential in a system that better reflects human disease. researchgate.net Researchers use PDX models derived from various cancers, such as lymphomas and solid tumors, to evaluate the efficacy of Lirodegimod.
Table 2: Advantages of PDX Models in Lirodegimod Research
| Feature | Description |
|---|---|
| High Fidelity | PDX models maintain the molecular and cellular heterogeneity of the original patient tumor. oaepublish.com |
| Predictive Power | Treatment responses in PDX models have been shown to correlate well with clinical outcomes in patients. nih.gov |
| Population Studies | A bank of diverse PDX models can be used to study how different tumor subtypes respond to Lirodegimod. |
| Biomarker Discovery | These models are instrumental in identifying genetic or protein markers that predict sensitivity or resistance to the drug. |
These studies provide essential data on anti-tumor activity and pharmacodynamic effects, which are crucial for informing the design of human clinical trials. patsnap.com
Advanced Analytical Techniques for Target Engagement and Degradation Measurement
Confirming that a degrader molecule functions as intended within the complex cellular environment requires a range of advanced analytical techniques to measure both target engagement and protein degradation. nih.gov
Target Engagement: This refers to the direct binding of the drug to its intended target(s) in living cells. For Lirodegimod, this means confirming its binding to both STAT3 and the VHL E3 ligase. Cellular thermal shift assays (CETSA) or photoaffinity labeling are techniques used to verify that the drug reaches and binds to its targets within the cell.
Degradation Measurement: Quantifying the extent and rate of protein degradation is fundamental. Several methods are employed:
Western Blotting: A standard technique to measure the relative amount of STAT3 protein in cell lysates after treatment.
Mass Spectrometry (MS): Provides a highly sensitive and specific method for absolute quantification of the target protein, confirming its degradation. ijmr.net.in
Live-Cell Kinetic Assays: Techniques using fluorescently tagged proteins or reporter systems allow for the real-time measurement of protein degradation, providing data on the speed and duration of the degrader's effect. drugdiscoverynews.com
Chromatography: Methods like high-performance liquid chromatography (HPLC) can be used to separate and quantify the drug and its metabolites, as well as degradation products, in biological samples. researchgate.netresearchgate.net
Together, these techniques provide a comprehensive picture of Lirodegimod's pharmacodynamics, confirming that it engages its targets and effectively leads to the catalytic degradation of STAT3 protein. lcms.czpharmafocusamerica.com
Comparative Research and Strategic Positioning of Lirodegimod
Differentiation from Conventional Small Molecule STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) has long been recognized as a compelling target in oncology. nih.gov Its persistent activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and immune evasion. nih.gov However, the development of effective conventional small-molecule inhibitors that directly target STAT3 has been fraught with challenges, often resulting in limited clinical activity. researchgate.net Lirodegimod, a proteolysis-targeting chimera (PROTAC), offers a distinct and potentially more effective approach by inducing the degradation of the STAT3 protein rather than merely inhibiting its function. patsnap.comdrughunter.com
Key differentiators between Lirodegimod and traditional STAT3 inhibitors include enhanced potency and superior selectivity. For instance, the preclinical STAT3 degrader SD-36, which shares a similar mechanism with Lirodegimod, was found to be over 1,000 times more potent at suppressing STAT3-dependent gene transcription than its corresponding small-molecule inhibitor, SI-109. nih.gov This heightened potency stems from the catalytic nature of PROTACs; a single molecule of Lirodegimod can mediate the degradation of multiple STAT3 protein copies.
Furthermore, while conventional inhibitors often struggle with selectivity due to the highly conserved nature of the SH2 domain across the STAT protein family, degraders like Lirodegimod can achieve exceptional specificity. nih.gov The requirement for the formation of a stable ternary complex between the degrader, the target protein (STAT3), and an E3 ligase introduces an additional layer of specificity that is not present with simple competitive inhibition. nih.gov Preclinical studies with STAT3 degraders have demonstrated potent and selective degradation of STAT3 with minimal impact on other STAT family members. researchgate.net
Table 1: Lirodegimod (PROTAC) vs. Conventional Small Molecule STAT3 Inhibitors
| Feature | Lirodegimod (STAT3 Degrader) | Conventional STAT3 Inhibitors (e.g., S3I-201, SI-109) |
|---|---|---|
| Mechanism of Action | Event-driven: Hijacks the ubiquitin-proteasome system to induce catalytic degradation of the STAT3 protein. nih.gov | Occupancy-driven: Binds to a specific domain (e.g., SH2) to block dimerization and downstream signaling. researchgate.netfrontiersin.org |
| Potency | High potency, often effective at nanomolar concentrations. Can be >1000x more potent than corresponding inhibitors in functional assays. nih.gov | Variable potency, often requiring micromolar concentrations for cellular activity. frontiersin.org |
| Selectivity | Exceptional selectivity for STAT3 over other STAT family members due to ternary complex requirements. nih.govresearchgate.net | Often challenged by off-target effects on other STAT proteins with homologous binding domains. nih.gov |
| Effect on Protein | Complete removal of the target protein, eliminating both signaling and non-signaling (scaffolding) functions. researchgate.netnih.gov | Inhibits a specific function but leaves the protein intact, potentially allowing for other functions to persist. researchgate.net |
| Clinical Efficacy (Preclinical) | Demonstrated complete and durable tumor regression in xenograft models. nih.gov | Often show limited or no significant growth-inhibitory activity in many cancer cell lines and preclinical models. researchgate.netnih.gov |
Superiority of Degradation Over Inhibition in Specific Contexts
The strategy of protein degradation offers fundamental advantages over inhibition, particularly for challenging targets like STAT3. researchgate.net One major issue with conventional inhibitors is that they may only partially suppress the target's function. nih.gov For a transcription factor like STAT3, even monomeric forms of the protein can have transcriptional activity, a function that may not be blocked by inhibitors targeting the dimerization domain. researchgate.net By completely removing the STAT3 protein, Lirodegimod ensures the shutdown of all its functions, including scaffolding roles and non-canonical signaling, leading to a more profound and sustained impact on the cancer cell's transcriptional network. nih.gov
In the context of drug resistance, degradation also presents a significant advantage. Tumors can develop resistance to inhibitors through mutations in the drug-binding site or by upregulating the target protein to overcome the inhibitory effect. The catalytic mechanism of a degrader can be effective even with high levels of target protein expression. Furthermore, because degraders can eliminate the entire protein, they can be effective against mutant forms of the protein that may be resistant to conventional inhibitors. The ability of STAT3 degraders to achieve complete and lasting tumor regression in preclinical models, where inhibitors have failed, underscores the therapeutic superiority of this approach for STAT3-dependent cancers. nih.gov
Comparison with Other Targeted Protein Degraders and Modalities
Targeted protein degradation (TPD) is a rapidly expanding field in drug discovery. nih.gov Lirodegimod's position within this landscape is defined by its classification as a PROTAC and its distinction from other degradation modalities like molecular glues.
Analysis within the Broader PROTAC Landscape
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. biochempeg.com Lirodegimod fits this description as a heterobifunctional degrader of STAT3. drughunter.comonclive.com It is the first STAT3-targeting PROTAC to enter clinical trials, positioning it as a pioneering agent against this previously challenging-to-drug transcription factor. drughunter.comdrughunter.com
The broader PROTAC landscape includes numerous clinical-stage candidates targeting a variety of proteins implicated in cancer and other diseases. biochempeg.com For example, Vepdegestrant (ARV-471) targets the Estrogen Receptor (ER) for breast cancer, and various PROTACs are in development against the Androgen Receptor (AR) for prostate cancer. biochempeg.com Unlike these, which target nuclear hormone receptors, Lirodegimod targets a key signaling node and transcription factor, expanding the application of PROTAC technology.
Table 2: Lirodegimod in the Context of Other Clinical-Stage PROTACs
| Compound | Target Protein | Primary Indication | E3 Ligase Recruited | Development Stage |
|---|---|---|---|---|
| Lirodegimod (KT-333) | STAT3 | Hematologic Malignancies & Solid Tumors | Undisclosed | Phase 1 nih.gov |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Cereblon (CRBN) | Phase 3 biochempeg.com |
| BMS-986365 (CC-94676) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer | Cereblon (CRBN) | Phase 3 biochempeg.com |
| KT-474 (SAR444656) | IRAK4 | Hidradenitis Suppurativa & Atopic Dermatitis | Undisclosed | Phase 2 biochempeg.com |
| NX-2127 | BTK | B-cell Malignancies | Cereblon (CRBN) | Phase 1 (Halted) nih.gov |
Distinction from Molecular Glues
Molecular glues represent another major class of targeted protein degraders. guidetopharmacology.org Unlike the larger, bifunctional PROTACs, molecular glues are smaller, monovalent compounds. nih.gov They function by inducing a novel protein-protein interaction, effectively "gluing" a target protein to an E3 ligase, which would not normally interact. guidetopharmacology.org This is achieved by the glue binding to the E3 ligase and altering its surface to create a new binding interface for the target protein, or "neosubstrate". guidetopharmacology.org
The key distinctions between Lirodegimod (a PROTAC) and molecular glues are structural and mechanistic. Lirodegimod is rationally designed with distinct domains for binding STAT3 and an E3 ligase, physically bridging the two. nih.gov In contrast, the discovery of molecular glues has often been serendipitous, and they act by inducing a neomorphic interaction rather than acting as a physical tether. nih.gov While molecular glues benefit from smaller size and more drug-like properties, their rational design remains a significant challenge. Lirodegimod, as a PROTAC, represents a more established and modular approach to designing protein degraders for specific targets of interest. nih.gov
Translational Research Perspectives and Future Directions
Investigation of Biomarkers for Predicting Lirodegimod Sensitivity
Identifying patients who are most likely to respond to Lirodegimod is a key goal of translational research. The investigation into predictive biomarkers centers on the molecular characteristics of tumors that indicate a dependency on the STAT3 signaling pathway.
Key Biomarker Strategies:
STAT3 Expression and Activation: High levels of total STAT3 and its activated, phosphorylated forms (p-STAT3(Y705) and p-STAT3(S727)) are being investigated as fundamental biomarkers. nih.gov Phospho-proteomic data from patients with Acute Myeloid Leukemia (AML) treated with Venetoclax have shown a strong correlation between high expression of total and phospho-STAT3 and worse survival, suggesting these could be markers of sensitivity to STAT3 degradation. nih.gov
Gene Expression Signatures: Beyond STAT3 itself, downstream gene signatures regulated by STAT3 are being analyzed. Transcriptional analysis in lymphoma cell lines treated with STAT3 degraders revealed the downregulation of pathways involved in the cell cycle and DNA replication. bioworld.com Identifying a consistent STAT3-dependent transcriptional signature across various cancers could serve as a predictive biomarker.
Mutational Status: The presence of mutations in the STAT3 pathway, such as in STAT3 or JAK1, which lead to constitutive activation of STAT3, are strong candidates for predictive biomarkers. kymeratx.com Preclinical models of Anaplastic Large Cell Lymphoma (ALCL) with such mutations have shown sensitivity to STAT3 degraders. kymeratx.com
Table 1: Potential Biomarkers for Lirodegimod Sensitivity
| Biomarker Category | Specific Marker | Rationale |
|---|---|---|
| Protein Expression | Total STAT3 Levels | High expression may indicate pathway dependency. |
| Phospho-STAT3 (Y705, S727) | Indicates active STAT3 signaling, a direct target of Lirodegimod's degradative action. nih.gov | |
| Genomic Alterations | STAT3 gene mutations | Activating mutations can drive oncogenesis and confer sensitivity. kymeratx.com |
| JAK1 gene mutations | Upstream mutations can lead to constitutive STAT3 activation. kymeratx.com | |
| Transcriptomic Signatures | STAT3-dependent gene profiles | Downregulation of cell cycle and proliferation genes can indicate on-target effect. bioworld.com |
The ultimate goal is to develop a comprehensive biomarker panel that can accurately select patients for Lirodegimod therapy, thereby maximizing clinical benefit. researchgate.net This requires robust validation of these candidate biomarkers in clinical trials.
Preclinical Exploration of Combination Strategies with Other Therapeutic Agents
To enhance the anti-tumor activity of Lirodegimod and overcome potential resistance, preclinical studies are actively exploring its use in combination with other therapeutic agents. The rationale is to target parallel or downstream survival pathways or to enhance the immune response against the tumor.
Combination with BCL2 Inhibitors: In preclinical models of Venetoclax-resistant AML, STAT3 upregulation has been identified as a key resistance mechanism. nih.gov Treatment with a STAT3 degrader led to the downregulation of the anti-apoptotic protein MCL1, suggesting a powerful synergy with BCL2 inhibitors like Venetoclax. nih.govashpublications.org This combination aims to co-target critical anti-apoptotic pathways in hematologic malignancies.
Combination with Immunotherapy: STAT3 signaling in the tumor microenvironment is known to suppress anti-tumor immunity. researchgate.net Preclinical data shows that Lirodegimod can reduce mediators of immune suppression. In a mouse syngeneic tumor model of colorectal cancer, combining Lirodegimod with an anti-PD1 antibody led to tumor regressions, demonstrating a promising immunomodulatory approach for solid tumors. kymeratx.com
Combination with ALK Inhibitors: In ALK-positive ALCL models, STAT3 is a critical downstream effector of ALK signaling. While ALK inhibitors like crizotinib are effective, resistance can develop. Targeting STAT3 directly with a degrader could provide a complementary mechanism of action and potentially overcome resistance. larvol.com
Table 2: Preclinical Combination Strategies for Lirodegimod
| Combination Agent Class | Specific Agent (Example) | Cancer Model | Rationale for Combination |
|---|---|---|---|
| BCL2 Family Inhibitors | Venetoclax | Acute Myeloid Leukemia (AML) | Overcome Venetoclax resistance by downregulating MCL1. nih.govashpublications.org |
| Immune Checkpoint Inhibitors | Anti-PD1 Antibody | Colorectal Cancer, NSCLC | Enhance anti-tumor immunity by reducing STAT3-mediated immune suppression. kymeratx.com |
| Tyrosine Kinase Inhibitors | Crizotinib | Anaplastic Large Cell Lymphoma (ALCL) | Target a key downstream effector of ALK signaling to prevent or overcome resistance. larvol.com |
Elucidation of Potential Mechanisms of Acquired Resistance to Lirodegimod
As with most targeted therapies, the development of acquired resistance is a potential clinical challenge. While clinical data on resistance to Lirodegimod is not yet available, translational research is proactively investigating potential mechanisms based on principles learned from other targeted agents.
Potential Resistance Mechanisms:
Alterations in the Target Protein: Mutations in the STAT3 protein could emerge that prevent Lirodegimod from binding effectively, thereby precluding its degradation. This has been observed with other targeted therapies where mutations arise in the drug-binding domain. nih.gov
Changes in the Ubiquitin-Proteasome System: Lirodegimod functions as a heterobifunctional degrader, recruiting an E3 ligase to the STAT3 protein. wuxiapptec.com Downregulation or mutation of the specific E3 ligase components (e.g., Cereblon) that Lirodegimod utilizes could render the drug ineffective.
Activation of Bypass Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, making them less dependent on STAT3. For instance, activation of the PI3K/mTOR or MAPK pathways could potentially compensate for the loss of STAT3 signaling. nih.gov
Histologic Transformation: In some cancers, resistance to targeted therapy can manifest as a change in the tumor's histology to a different, less-dependent cell type. ascopost.com
Understanding these potential mechanisms is crucial for developing strategies to overcome resistance, such as designing next-generation degraders or implementing rational combination therapies from the outset.
Expanding Preclinical Therapeutic Indications for STAT3 Degradation
The central role of STAT3 in promoting cell proliferation, survival, and immune evasion makes it an attractive therapeutic target in a wide range of cancers. frontiersin.org Preclinical research is continually expanding the potential therapeutic indications for STAT3 degradation beyond the initial focus.
Initially developed for hematologic malignancies and solid tumors, Lirodegimod and other STAT3 degraders have shown potent activity in various preclinical models. researchgate.net
Table 3: Preclinical Evidence for STAT3 Degradation in Various Cancers
| Cancer Type | Preclinical Model | Key Findings |
|---|---|---|
| Anaplastic Large Cell Lymphoma (ALCL) | Xenograft Models (ALK+ and ALK-) | Induced tumor growth inhibition, cell death, and complete tumor regression. kymeratx.comnih.gov |
| Peripheral T-Cell Lymphoma (PTCL) | Patient-Derived Xenograft (PDTX) Models | Demonstrated potent degradation of STAT3 and synergistic effects with other agents. kymeratx.com |
| Acute Myeloid Leukemia (AML) | Cell Lines and Xenograft Models | Induced apoptosis and showed efficacy in Venetoclax-resistant models. nih.govnih.gov |
| Gastric Cancer | Cell Lines | A STAT3 degrader inhibited cell proliferation, invasion, and induced apoptosis. frontiersin.org |
| Colorectal Cancer | Syngeneic Tumor Model | Led to tumor regressions when combined with an anti-PD1 antibody. |
| Non-Small Cell Lung Cancer (NSCLC) | Ex vivo Co-culture Model | Reduced mediators of immune suppression in the tumor microenvironment. kymeratx.com |
The successful degradation of STAT3 in these diverse models provides a strong rationale for the clinical investigation of Lirodegimod in these and other STAT3-dependent malignancies. nih.gov
Development of Next-Generation STAT3 Degraders
The development of Lirodegimod has paved the way for a new therapeutic modality against the historically "undruggable" STAT3 target. researchgate.net Ongoing research is focused on creating next-generation degraders with improved properties.
Areas of Innovation:
Alternative E3 Ligase Recruitment: Lirodegimod utilizes the Cereblon (CRBN) E3 ligase. nih.gov Developing degraders that can hijack other E3 ligases, such as VHL, could provide alternative therapeutic options, potentially overcoming resistance mechanisms related to CRBN downregulation. nih.gov
Improved Pharmacokinetic Properties: Efforts are underway to design degraders with optimized oral bioavailability, half-life, and tissue distribution to enhance efficacy and convenience.
Enhanced Selectivity and Potency: While Lirodegimod is highly selective for STAT3, future iterations may achieve even greater selectivity against other STAT family members, potentially reducing off-target effects. nih.gov The development of degraders like SD-36, which showed exceptional selectivity and potent anti-tumor activity in vivo, highlights the continuous progress in this area. frontiersin.orgnih.gov
The pioneering work on targeted protein degradation, exemplified by Lirodegimod, has opened up new avenues for cancer therapy. wuxiapptec.com The development of next-generation STAT3 degraders promises to further refine this approach, offering the potential for more effective and durable treatments for patients with a wide range of cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
